2-Amino-3-hydroxy-3-methylbutanoic acid
Overview
Description
2-Amino-3-hydroxy-3-methylbutanoic acid is an α-amino acid that is substituted by an amino group at position 2 and a hydroxy group at position 3. This compound is known for its role as a chiral building block in peptide synthesis and as a human metabolite . It is an enantiomer of 2-hydroxy-3-methylbutyric acid and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several synthetic methods for preparing 2-Amino-3-hydroxy-3-methylbutanoic acid. One common method involves the reaction of isobutyraldehyde with ammonia to produce amino isobutanol, which is then reacted with hydrogen cyanide to form amino isobutyronitrile. This intermediate is subsequently hydrolyzed to yield the desired product . Another method involves the reaction of isobutyraldehyde with hydrogen cyanide to produce hydroxy isobutyronitrile, which is then reacted with ammonia and hydrolyzed to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As a typical carboxylic acid, it can form amide, ester, anhydride, and chloride derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed: The major products formed from these reactions include amino isobutanol, amino isobutyronitrile, and hydroxy isobutyronitrile. These intermediates are crucial for the synthesis of this compound and its derivatives.
Scientific Research Applications
2-Amino-3-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for peptide synthesis . In biology, it serves as a human metabolite and is involved in various metabolic pathways . In medicine, it is used in the synthesis of pharmaceuticals and as a research tool to study metabolic processes . In industry, it is employed in the production of various chemicals and as an internal standard for the analysis of ethylene glycol and γ-hydroxybutyrate in whole blood .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-methylbutanoic acid involves its role as a chiral building block and its participation in metabolic pathways. It affects muscle size, strength, mass, power, and recovery by stimulating myofibrillar muscle protein synthesis and inhibiting muscle protein breakdown through various mechanisms, including the activation of mechanistic target of rapamycin complex 1 (mTORC1) and inhibition of proteasome-mediated proteolysis in skeletal muscles .
Comparison with Similar Compounds
2-Amino-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds such as 2-amino-3,3-dimethylbutanoic acid and 2-hydroxy-3-methylbutyric acid . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 2-amino-3,3-dimethylbutanoic acid is used as a chiral reagent and has different metabolic roles compared to this compound .
Properties
IUPAC Name |
2-amino-3-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFQSZFVGJGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-28-6, 5174-30-1 | |
Record name | 3-Methyl-DL-threonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC126808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-beta-Hydroxyvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-DL-THREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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